methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring a pyrrole-thiazole core with multiple substituents:
- 3-Methyl-4-propoxybenzoyl moiety: Enhances lipophilicity and steric bulk.
- 4-Hydroxy group: Facilitates hydrogen bonding, influencing crystallization and solubility.
- Methyl ester: Impacts metabolic stability and hydrolysis kinetics.
Properties
Molecular Formula |
C30H30N2O7S |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O7S/c1-6-14-38-21-11-8-19(9-12-21)24-23(25(33)20-10-13-22(17(3)16-20)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h6,8-13,16,24,33H,1,7,14-15H2,2-5H3/b25-23+ |
InChI Key |
HOFXVXJCZPIFFR-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of Grignard reagents, Suzuki-Miyaura coupling, and other organic reactions . The reaction conditions typically include the use of solvents such as ether and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and propoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl Ester Derivative (Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate)
Key Differences :
- Ester group : Ethyl vs. methyl ester, altering metabolic stability and solubility.
- Benzoyl substituent : 4-Butoxy vs. 3-methyl-4-propoxy, modifying electronic effects (electron-donating vs. steric hindrance) and lipophilicity.
- Heteroaromatic substitution : Pyridin-3-yl vs. 4-(allyloxy)phenyl, influencing π-π stacking and binding affinity in biological systems .
| Property | Target Compound | Ethyl Ester Analogue |
|---|---|---|
| Molecular Formula | C₃₀H₂₉N₃O₇S | C₂₉H₂₇N₃O₇S |
| Ester Group | Methyl | Ethyl |
| Benzoyl Substituent | 3-Methyl-4-propoxy | 4-Butoxy |
| Aromatic Group | 4-(Allyloxy)phenyl | Pyridin-3-yl |
| Lipophilicity (LogP)* | Higher (propoxy chain, allyloxy) | Moderate (butoxy chain, pyridine) |
*Estimated via substituent contributions due to lack of experimental data.
Thiazole-Triazole Hybrids (Compounds 4 and 5 from )
Key Differences :
- Core structure : Triazole-pyrazole vs. pyrrole-thiazole, altering electronic delocalization and dipole moments.
- Substituents : Chlorophenyl/fluorophenyl vs. allyloxy/propoxy groups, affecting planarity and crystallinity.
- Compound 4 (chlorophenyl) exhibits higher steric hindrance than Compound 5 (fluorophenyl), reducing solubility in polar solvents .
- The fluorophenyl group in Compound 5 adopts a perpendicular orientation, disrupting molecular planarity and crystal packing compared to the target compound’s allyloxy-phenyl group .
Triazole-Pyrazole Hybrids ( and )
Key Differences :
- Synthetic route : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) vs. likely multi-step condensation for the target compound.
- Functional groups : Methoxy () and nitrile () substituents vs. hydroxy/propoxy in the target compound.
Structural and Electronic Analysis
Crystallography and Planarity
- The target compound’s pyrrole-thiazole core is expected to adopt a planar conformation, similar to isostructural thiazole derivatives (). However, the allyloxy group may introduce slight torsional strain, reducing planarity compared to fluorophenyl analogues .
- SHELX software () is commonly employed for such structural determinations, ensuring high-resolution refinement of asymmetric units .
Electronic Effects
- The 3-methyl-4-propoxybenzoyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitrile in triazole-pyrazole hybrids (). This difference modulates reactivity in nucleophilic substitution or hydrolysis reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
